molecular formula C11H14F3NO B13972314 (R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine

(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine

Cat. No.: B13972314
M. Wt: 233.23 g/mol
InChI Key: SDYCTLDYKFPGBD-SNVBAGLBSA-N
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Description

®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of aromatic compounds using trifluoromethyl triflate as the source of the trifluoromethoxy group . This reaction is often carried out under mild conditions to avoid the decomposition of the trifluoromethoxy anion.

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to specific targets, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific binding affinities .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(1R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1

InChI Key

SDYCTLDYKFPGBD-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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